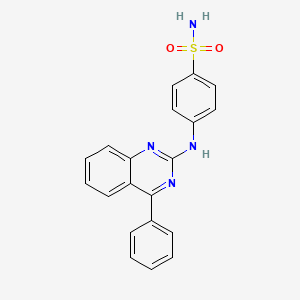

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . “4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide” was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .Chemical Reactions Analysis

In a study, the design of synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown . “4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide” was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .Applications De Recherche Scientifique

Anticancer Agent

This compound has been studied for its potential as an anticancer agent . It has been found to inhibit the growth of certain types of cancer cells, including triple-negative breast cancer cells (MDA-MB-231) and another breast cancer cell line (MCF-7) . The compound’s anticancer activity is believed to be due to its ability to inhibit the enzyme carbonic anhydrase IX, which is overexpressed in many solid tumors .

Antimicrobial Agent

In addition to its anticancer properties, “4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide” has also been studied for its antimicrobial properties . The inhibition of carbonic anhydrases present in bacteria can interfere with bacterial growth .

Aurora Kinase Inhibitor

The compound is also known as PHA-767491, and it is a selective inhibitor of Aurora kinase . Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Therefore, inhibiting these kinases can disrupt cell division and potentially stop the growth of cancer cells.

Apoptosis Inducer

The compound has been shown to induce apoptosis (programmed cell death) in certain cancer cells . For example, it was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .

Cellular Uptake Study

The compound has been used in cellular uptake studies . These studies are important for understanding how the compound enters cells, which can provide valuable information for drug development .

Chemical Synthesis

“4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide” is used in the chemical synthesis of new compounds . It is a key intermediate in the synthesis of new aryl thiazolone–benzenesulfonamides .

Mécanisme D'action

The compound is known to inhibit Aurora kinase, a family of serine/threonine kinases that play a critical role in mitosis. In a study, it was found that three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II .

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-phenylquinazolin-2-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c21-27(25,26)16-12-10-15(11-13-16)22-20-23-18-9-5-4-8-17(18)19(24-20)14-6-2-1-3-7-14/h1-13H,(H2,21,25,26)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCKUZCRXUGVGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2714426.png)

![1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2714436.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714439.png)

![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714441.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2714447.png)